2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
The compound “2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule. It contains several functional groups including a benzyl group, a methoxyphenyl group, and an imidazotriazine dione group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and phenyl precursors. The exact synthesis route would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and phenyl rings would likely contribute to the overall stability of the molecule, while the imidazotriazine dione group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazotriazine dione group, which could potentially participate in various chemical reactions. The chloro and fluoro substituents on the benzyl group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and phenyl rings could contribute to its hydrophobicity, while the imidazotriazine dione group could potentially make the compound more polar .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing a range of imidazo[1,2-a]-s-triazine nucleosides, demonstrating the versatility of triazine derivatives in chemical synthesis. These compounds exhibit moderate antiviral activity, showcasing the potential of such structures for therapeutic applications (Kim et al., 1978). Another study focused on the synthesis of benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, identifying compounds with significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Biological Activities
The search for new therapeutic agents has led to the exploration of 1,2,4-triazine derivatives for their potential cardiotropic actions. One study synthesized a new group of compounds with significant antiarrhythmic activity, highlighting the impact of the triazaalkane linker's structure on their biological efficacy (Mokrov et al., 2019). Additionally, compounds synthesized from carbendazim have shown antitumor potency, with some derivatives demonstrating activity against pancreatic tumor cells and favorable solubility characteristics for potential therapeutic applications (Remers et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3/c1-28-13-7-5-12(6-8-13)23-9-10-24-17(26)18(27)25(22-19(23)24)11-14-15(20)3-2-4-16(14)21/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDORQRTHUTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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